Trihydridoarsenic(.1+)
Description
Trihydridoarsenic(.1+), commonly known as arsine (AsH₃), is a highly toxic, flammable, and colorless gas with a garlic-like odor. Its IUPAC name is arsenic(3+) ion, and it belongs to the class of homogeneous metalloid compounds . With a molecular formula of AsH₃ and a molecular mass of 77.945 g/mol, arsine is structurally analogous to ammonia (NH₃) but exhibits distinct chemical and toxicological properties. It is primarily synthesized industrially but can also form naturally through the reaction of arsenic-containing minerals with acidic solutions .
Arsine’s toxicity arises from its ability to disrupt hemoglobin, leading to hemolysis and multi-organ failure.
Properties
Molecular Formula |
AsH3+ |
|---|---|
Molecular Weight |
77.946 g/mol |
InChI |
InChI=1S/AsH3/h1H3/q+1 |
InChI Key |
LTKWZIUEGOOERX-UHFFFAOYSA-N |
SMILES |
[AsH3+] |
Canonical SMILES |
[AsH3+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Arsine belongs to the Group 15 trihydrides , which include ammonia (NH₃), phosphine (PH₃), stibine (SbH₃), and bismuthine (BiH₃). Below is a systematic comparison of these compounds:
Table 1: Comparative Properties of Group 15 Trihydrides
Chemical Reactivity
- Reducing Power : Arsine is a stronger reducing agent than phosphine but weaker than stibine. For example, AsH₃ reduces metal oxides at lower temperatures compared to PH₃ but requires higher activation energy than SbH₃ .
- Coordination Chemistry : Unlike phosphine (PH₃), which is widely used as a ligand in transition metal catalysis (e.g., in hydroformylation), arsine forms weaker metal-arsenic bonds due to its larger atomic size and lower electronegativity. This limits its utility in coordination chemistry .
Stability and Decomposition
Arsine decomposes at ~250°C into arsenic and hydrogen gas, a property exploited in chemical vapor deposition (CVD) processes. In contrast, ammonia remains stable up to 450°C, while BiH₃ decomposes even at room temperature .
Analytical Detection
Advanced methods for detecting arsine, such as gas chromatography and fluorescence spectroscopy, have been validated for high precision (e.g., ±0.1 ppm accuracy) . These techniques are critical given arsine’s extreme toxicity compared to less hazardous analogs like NH₃.
Toxicity Profile
Arsine’s toxicity (LD₅₀: 3 ppm) surpasses that of PH₃ (LD₅₀: 20 ppm) due to its higher affinity for hemoglobin and ability to generate reactive oxygen species. Stibine (SbH₃) exhibits comparable toxicity but is less studied .
Research Findings and Contradictions
- Contradiction in Stability : Some studies suggest arsine is more stable than stibine , while others argue that SbH₃’s higher molecular mass enhances its kinetic stability under certain conditions .
- Coordination Chemistry : Evidence from transition metal studies indicates that arsine’s weaker ligand properties compared to phosphine limit its catalytic applications, though it remains useful in arsenic-specific syntheses .
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